1-Fluorosulfonyloxy-4-(phenylcarbamoyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluorosulfonyloxy-4-(phenylcarbamoyl)benzene is an organic compound with the molecular formula C13H10FNO4S and a molecular weight of 295.28 g/mol. This compound is characterized by the presence of a fluorosulfonyloxy group and a phenylcarbamoyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Chemical Reactions Analysis
1-Fluorosulfonyloxy-4-(phenylcarbamoyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Hydrolysis: The fluorosulfonyloxy group can be hydrolyzed to form sulfonic acids.
Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluorosulfonyloxy-4-(phenylcarbamoyl)benzene has several applications in scientific research, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluorosulfonyloxy-4-(phenylcarbamoyl)benzene involves its interaction with specific molecular targets. The fluorosulfonyloxy group can participate in various chemical reactions, leading to the modification of target molecules. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
1-Fluorosulfonyloxy-4-(phenylcarbamoyl)benzene can be compared with other similar compounds, such as:
4-Carboxybenzenesulfonyl fluoride: This compound has a carboxyl group instead of a phenylcarbamoyl group.
4-(Phenylcarbamoylamino)benzenesulfonyl fluoride: This compound has an amino group in addition to the phenylcarbamoyl group
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-fluorosulfonyloxy-4-(phenylcarbamoyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO4S/c14-20(17,18)19-12-8-6-10(7-9-12)13(16)15-11-4-2-1-3-5-11/h1-9H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSYGIQYMYMACA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.